2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs called NMDA receptor antagonists. It was first synthesized in the late 1990s by a team of researchers led by Bryan Roth at the University of North Carolina at Chapel Hill. Since then, CPP-109 has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 involves its ability to block the NMDA receptor, which is a type of glutamate receptor that is involved in learning, memory, and addiction. By blocking the NMDA receptor, this compound-109 can reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects
This compound-109 has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior, and the prevention of relapse in animal models of addiction. It has also been shown to be safe and well-tolerated in humans, with no significant side effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 for lab experiments is its specificity for the NMDA receptor, which allows researchers to study the role of this receptor in addiction and other neurological disorders. However, one limitation of this compound-109 is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical use in humans.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109, including its potential use in treating other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. There is also ongoing research on the development of new NMDA receptor antagonists that may have improved efficacy and safety profiles compared to this compound-109. Finally, there is a need for further research on the long-term effects of this compound-109 on brain function and behavior.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 involves several steps, including the reaction of cyclopentylamine with 2-chlorobenzoyl chloride to form 2-(cyclopentylamino)-2-chlorobenzophenone. This intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product, this compound. The synthesis of this compound-109 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It works by blocking the NMDA receptor, which is involved in the development of addiction and relapse. Several studies have shown that this compound-109 can reduce drug-seeking behavior and prevent relapse in animal models of addiction. It has also been shown to be safe and well-tolerated in humans.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-9-4-3-8-13(14)15-10-5-11-19(15)16(20)18-12-6-1-2-7-12/h3-4,8-9,12,15H,1-2,5-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPCGDMIVIDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.